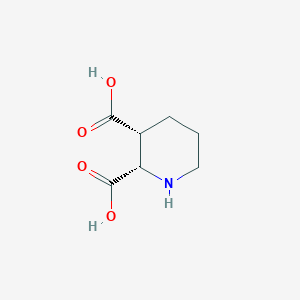

cis-Piperidine-2,3-dicarboxylic acid

Descripción general

Descripción

El ÁCIDO CIS-2,3-PIPERIDINODICARBOXÍLICO es un compuesto químico con la fórmula molecular C7H11NO4 y un peso molecular de 173.17 g/mol . Es conocido por su papel como antagonista no específico de los receptores ionotrópicos NMDA, AMPA y kainato, y como agonista parcial de los receptores NMDA . Este compuesto se utiliza para bloquear las transmisiones sinápticas excitatorias generales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ÁCIDO CIS-2,3-PIPERIDINODICARBOXÍLICO generalmente implica la ciclación de precursores apropiados en condiciones controladas. Un método común implica la reacción de un derivado de piperidina adecuado con un precursor de ácido dicarboxílico . Las condiciones de reacción a menudo incluyen el uso de solventes como agua o solventes orgánicos, y la reacción se lleva a cabo a temperaturas elevadas para facilitar el proceso de ciclación .

Métodos de Producción Industrial

En entornos industriales, la producción de ÁCIDO CIS-2,3-PIPERIDINODICARBOXÍLICO puede implicar enfoques de preparación escalables que garanticen un alto rendimiento y pureza. El proceso puede incluir pasos como la cristalización, la filtración y el secado para obtener el producto final en forma sólida . El compuesto generalmente se almacena a bajas temperaturas (2-8°C) y protegido de la luz para mantener su estabilidad .

Análisis De Reacciones Químicas

Reduction of Pyridine Derivatives

Pyridine-2,3-dicarboxylic acid derivatives are reduced under hydrogenation conditions to yield cis-PDA. For example:

-

Catalytic Hydrogenation :

Oxidation and Protection Strategies

Intermediate alcohols are oxidized to aldehydes or ketones for subsequent reactions:

-

Swern Oxidation : Converts alcohols to aldehydes using oxalyl chloride and dimethyl sulfide, critical for introducing quinolyl groups via Wittig reactions .

-

Protection with Cbz Groups : N-Cbz protection of piperidine intermediates prevents undesired side reactions during subsequent reductions .

Esterification and Hydrolysis

-

Methyl Esterification : cis-PDA reacts with methanol under acidic conditions (e.g., H₂SO₄) to form dimethyl esters, facilitating further derivatization .

-

Enzymatic Hydrolysis : Lipases or esterases selectively hydrolyze racemic mixtures of cis-PDA esters, enabling optical resolution. For example:

Dimethyl-(2S,3R)-1-acetylpiperidine-2,3-dicarboxylate undergoes hydrolysis to yield (2S,3R)-1-acetyl-2-(methoxycarbonyl)piperidine-3-carboxylic acid with >95% enantiomeric excess (ee) .

Acylation Reactions

-

Acetylation : Treatment with acetic anhydride and tertiary amines (e.g., triethylamine) introduces acetyl groups at the piperidine nitrogen, enhancing stability for subsequent reactions .

Cobalt-Catalyzed Carbonylation

Methyl (S)-N-benzoyl-α-methoxypipecolate undergoes cobalt-catalyzed carbonylation (CO/H₂ = 1:1, 100°C, 13.7 MPa) to produce trans-(2S,6S)-teneraic acid dimethyl ester, a structurally related compound, in 63% yield with >95% ee .

Wilkinson’s Catalyst for Hydrogenation

RhCl(PPh₃)₃ selectively reduces double bonds in intermediates without ring-opening side reactions, critical for preserving the piperidine backbone .

Comparative Reaction Data

Challenges and Side Reactions

-

Ring-Opening During Hydrogenation : Early attempts using Pd(OH)₂ or Pd/C caused piperidine ring opening, necessitating milder conditions (e.g., Wilkinson’s catalyst) .

-

Epimerization : Sodium methoxide in methanol induces epimerization of trans-(2S,6S)-isomers to cis-meso forms, complicating stereochemical purity .

Aplicaciones Científicas De Investigación

Cis-Piperidine-2,3-dicarboxylic acid primarily functions as a non-specific antagonist of ionotropic glutamate receptors, including NMDA (N-methyl-D-aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors. This antagonistic property is crucial for its application in various neurological studies.

Research Applications

-

Neuropharmacological Research :

- Glutamatergic Modulation : The compound is used to study the effects of glutamate on synaptic plasticity and neurotoxicity, particularly in conditions like epilepsy and excitotoxicity .

- Neurodegenerative Diseases : Its antagonistic properties are being explored for potential therapeutic applications in diseases such as Alzheimer's and Parkinson's .

- Cyclic GMP Formation Studies :

- Synthesis of Derivatives :

Study on Neurotransmitter Interaction

A study demonstrated that this compound effectively blocked NMDA-mediated responses in vitro, highlighting its potential use in understanding excitatory neurotransmission and developing treatments for related disorders .

Synthesis and Derivatives

Research into the synthesis of derivatives from this compound has shown promise in enhancing receptor selectivity and potency. For instance, certain N(1)-substituted derivatives exhibited improved affinity for specific subtypes of glutamate receptors .

Mecanismo De Acción

El mecanismo de acción del ÁCIDO CIS-2,3-PIPERIDINODICARBOXÍLICO implica su interacción con los receptores ionotrópicos de glutamato. Como antagonista no específico de los receptores NMDA, AMPA y kainato, bloquea las transmisiones sinápticas excitatorias mediadas por estos receptores . Además, como agonista parcial de los receptores NMDA, puede modular la actividad de estos receptores, lo que lleva a cambios en la transmisión sináptica y la excitabilidad neuronal .

Comparación Con Compuestos Similares

Compuestos Similares

ÁCIDO TRANS-2,3-PIPERIDINODICARBOXÍLICO: Otro isómero del ácido piperidinodicarboxílico con diferente estereoquímica.

ÁCIDO PIPERIDINO-2,4-DICARBOXÍLICO: Un compuesto similar con grupos de ácido carboxílico en diferentes posiciones del anillo de piperidina.

Unicidad

El ÁCIDO CIS-2,3-PIPERIDINODICARBOXÍLICO es único debido a su estereoquímica específica, que influye en su interacción con los receptores ionotrópicos de glutamato. Esta estereoquímica le permite actuar como un antagonista no específico y un agonista parcial, lo que lo hace valioso en la investigación centrada en la transmisión sináptica y los trastornos neurológicos .

Actividad Biológica

Cis-Piperidine-2,3-dicarboxylic acid (cis-PDA) is a bicyclic compound known for its significant biological activity, particularly as an antagonist of ionotropic receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₇H₁₃N O₄

- Molecular Weight : 173.17 g/mol

- Structure : The compound features a piperidine ring with carboxylic acid groups at the 2 and 3 positions.

Cis-PDA primarily acts as a non-specific antagonist at ionotropic receptors, particularly:

- NMDA Receptors : It blocks NMDA-mediated responses critical for synaptic transmission and plasticity.

- AMPA and Kainate Receptors : It also inhibits these receptors, suggesting a broad spectrum of action in modulating excitatory neurotransmission.

Table 1: Comparison of Biological Activities

| Compound Name | Structure Type | Biological Activity | Uniqueness |

|---|---|---|---|

| This compound | Bicyclic amine | NMDA antagonist | Non-specific antagonist for multiple receptors |

| Trans-Piperidine-2,3-dicarboxylic acid | Bicyclic amine | Less potent NMDA antagonist | Geometric isomer with different receptor interactions |

| 4-Aminopyridine | Aromatic amine | Potassium channel blocker | Different mechanism of action |

| D-serine | Amino acid | NMDA receptor co-agonist | Endogenous modulator of NMDA receptors |

Biological Effects

Research indicates that cis-PDA exhibits both antagonistic and partial agonistic properties at NMDA receptors. Notably:

- In vitro studies show that it stimulates cyclic GMP formation in cerebellar slices, indicating its role as a partial agonist under certain conditions .

- In vivo studies demonstrate that it selectively reduces responses to NMDA without affecting other excitatory amino acids at lower currents, while higher currents lead to non-selective antagonism .

Case Studies and Research Findings

- Neuropharmacology : A study highlighted the compound's ability to modulate synaptic plasticity and neurotoxicity associated with excessive glutamate signaling. It suggests potential applications in treating conditions like excitotoxicity and epilepsy.

- Ion Channel Interaction : Research involving male Wistar rats showed that cis-PDA could reduce neuronal firing rates and responses to excitatory amino acids, emphasizing its role as an antagonist in the central nervous system .

- Comparative Studies : Cis-PDA was compared with other cyclic dicarboxylic acids, revealing its unique structural specificity and biological activity profile. This comparison underscores the importance of electronic distribution in the ring structure for biological efficacy .

Potential Therapeutic Applications

Given its pharmacological profile, cis-PDA may have implications in various therapeutic areas:

- Neurodegenerative Diseases : Its antagonistic properties at NMDA receptors suggest potential benefits in conditions characterized by excitotoxicity.

- Psychiatric Disorders : The modulation of neurotransmission could be relevant for treating disorders such as schizophrenia or depression.

Propiedades

IUPAC Name |

piperidine-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLWNCBCBZZBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17079-18-4, 46026-75-9 | |

| Record name | 2,3-Piperidinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17079-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Piperidinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046026759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Piperidinedicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.